
N-(Butylcarbamoyl)-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butylcarbamoyl)-L-aspartic acid: is an organic compound that belongs to the class of carbamoyl amino acids It is characterized by the presence of a butylcarbamoyl group attached to the nitrogen atom of L-aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butylcarbamoyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
L-aspartic acid+butyl isocyanate→N-(Butylcarbamoyl)-L-aspartic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Butylcarbamoyl)-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and butylamine.
Oxidation: Oxidative reactions can modify the butyl group, potentially leading to the formation of butylcarbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: L-aspartic acid and butylamine.
Oxidation: Butylcarbamate derivatives.
Substitution: Various substituted carbamoyl aspartic acids.
Wissenschaftliche Forschungsanwendungen
N-(Butylcarbamoyl)-L-aspartic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Butylcarbamoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
- N-(Methylcarbamoyl)-L-aspartic acid
- N-(Ethylcarbamoyl)-L-aspartic acid
- N-(Propylcarbamoyl)-L-aspartic acid
Comparison: N-(Butylcarbamoyl)-L-aspartic acid is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties compared to its methyl, ethyl, and propyl counterparts. This difference in hydrophobicity can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
392657-22-6 |
|---|---|
Molekularformel |
C9H16N2O5 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2S)-2-(butylcarbamoylamino)butanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-3-4-10-9(16)11-6(8(14)15)5-7(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15)(H2,10,11,16)/t6-/m0/s1 |
InChI-Schlüssel |
WLRZKBFXWNNLJB-LURJTMIESA-N |
Isomerische SMILES |
CCCCNC(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCNC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


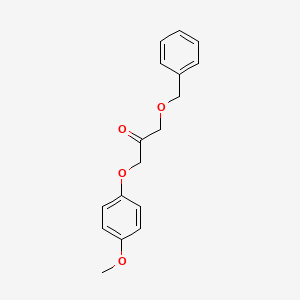
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
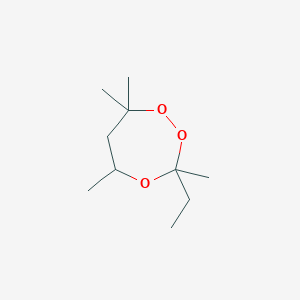
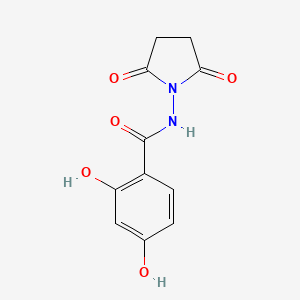
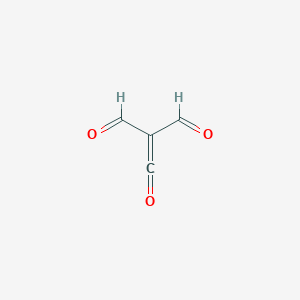
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
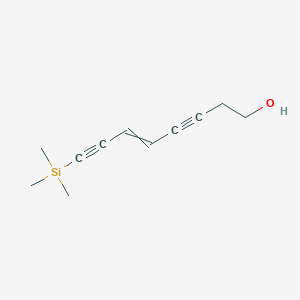
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
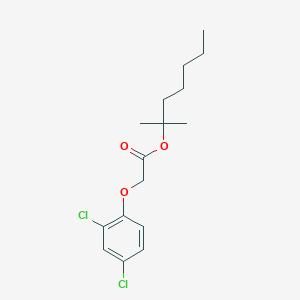
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
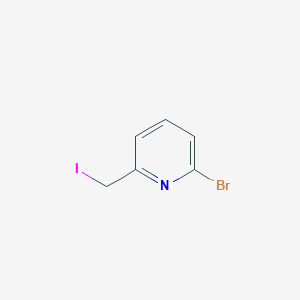

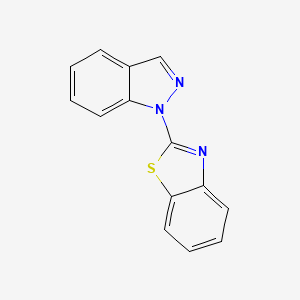
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
